4-Chloro-N-((3aR,4S,7R,7aS)-hexahydro-1H-4,7-methanoisoindol-2(3H)-yl)-3-sulfamoylbenzamide
Overview
Description
Tripamide is a diuretic.
Tripamide belongs to the class of organic compounds known as aromatic monoterpenoids. These are monoterpenoids containing at least one aromatic ring. Tripamide is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, tripamide is primarily located in the membrane (predicted from logP) and cytoplasm.
Scientific Research Applications
Synthesis and Chemical Characterization
- The synthesis of sulfonamide derivatives involves multiple steps, including esterification, hydrazination, and cyclization processes, demonstrating the complex chemistry and versatility of these compounds in chemical synthesis and modification for specific applications. For example, a study outlined the synthesis of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides from 4-chlorobenzoic acid through a six-step process, including esterification and cyclization, to yield compounds with potential antiviral activity (Chen et al., 2010).
Antimicrobial and Antiviral Applications
- Sulfonamide derivatives have been evaluated for their antimicrobial and antiviral properties. For instance, certain compounds showed anti-tobacco mosaic virus activity, indicating the potential use of sulfonamide derivatives in combating viral infections and diseases in plants (Chen et al., 2010).
Anticancer Activity
- Research into sulfonamide derivatives also extends into the exploration of their anticancer properties. For example, pro-apoptotic indapamide derivatives were synthesized and showed significant activity against melanoma cell lines, suggesting that modifications of the sulfonamide structure could lead to potent anticancer agents (Yılmaz et al., 2015).
Molecular Docking and Dynamic Simulation Studies
- The antidiabetic potential of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives was explored, demonstrating the application of molecular docking and dynamic simulations in evaluating the biological activity of sulfonamide derivatives. This approach aids in understanding the interaction between these compounds and biological targets, such as enzymes involved in diabetes management (Thakral et al., 2020).
properties
IUPAC Name |
N-[(1S,2R,6S,7R)-4-azatricyclo[5.2.1.02,6]decan-4-yl]-4-chloro-3-sulfamoylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O3S/c17-14-4-3-11(6-15(14)24(18,22)23)16(21)19-20-7-12-9-1-2-10(5-9)13(12)8-20/h3-4,6,9-10,12-13H,1-2,5,7-8H2,(H,19,21)(H2,18,22,23)/t9-,10+,12+,13- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLOVGKIEARANS-QZHINBJYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2CN(C3)NC(=O)C4=CC(=C(C=C4)Cl)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1[C@H]3[C@@H]2CN(C3)NC(=O)C4=CC(=C(C=C4)Cl)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-N-((3aR,4S,7R,7aS)-hexahydro-1H-4,7-methanoisoindol-2(3H)-yl)-3-sulfamoylbenzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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